REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:23])=[C:11]([C:15]4[CH:20]=[C:19]([CH3:21])[N:18]=[C:17]([CH3:22])[CH:16]=4)[C:12]=3[F:14])[C:7](=[O:24])[C:6]([C:25]([O:27]CC)=[O:26])=[CH:5]2)[CH2:3][CH2:2]1.C([O-])(=O)C.[Na+]>Cl>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:23])=[C:11]([C:15]4[CH:20]=[C:19]([CH3:21])[N:18]=[C:17]([CH3:22])[CH:16]=4)[C:12]=3[F:14])[C:7](=[O:24])[C:6]([C:25]([OH:27])=[O:26])=[CH:5]2)[CH2:3][CH2:2]1 |f:1.2|
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Name
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ethyl 1-cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate
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Quantity
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1 g
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Type
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reactant
|
Smiles
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C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)C1=CC(=NC(=C1)C)C)F)=O)C(=O)OCC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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Cl
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried (sodium sulfate)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
the residue (0.84 g) was recrystallized from absolute ethanol
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)C1=CC(=NC(=C1)C)C)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |